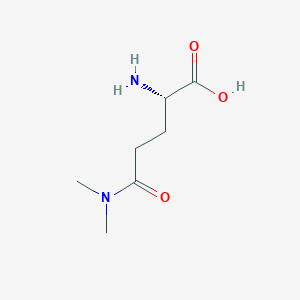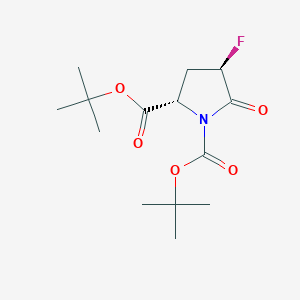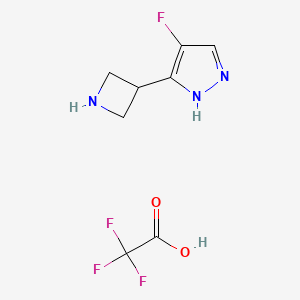
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol; bis(trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol; bis(trifluoroacetic acid) is a compound that features a thiazole ring and an azetidine ring The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol typically involves the formation of the thiazole ring followed by the construction of the azetidine ring. One common method involves the reaction of α-aminonitriles with dithioformic or dithiophenacetic acids to form 5-aminothiazoles . The azetidine ring can then be introduced through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable chemoenzymatic processes, which combine chemical synthesis with enzymatic steps to achieve high yields and purity . These methods are designed to be efficient and environmentally friendly, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases or acids for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol is unique due to the presence of both a thiazole and an azetidine ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings .
Propriétés
Formule moléculaire |
C10H11F6N3O5S |
|---|---|
Poids moléculaire |
399.27 g/mol |
Nom IUPAC |
3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3OS.2C2HF3O2/c7-5-9-1-4(11-5)6(10)2-8-3-6;2*3-2(4,5)1(6)7/h1,8,10H,2-3H2,(H2,7,9);2*(H,6,7) |
Clé InChI |
MIOUHUUTKYCLSK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(C2=CN=C(S2)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


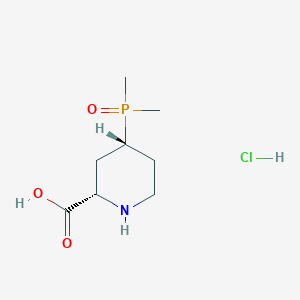
![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
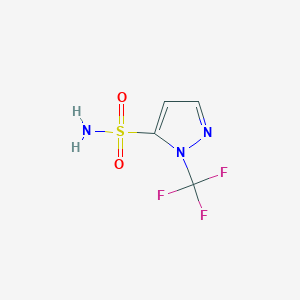

phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
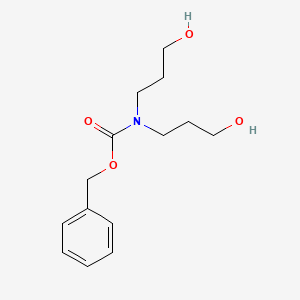

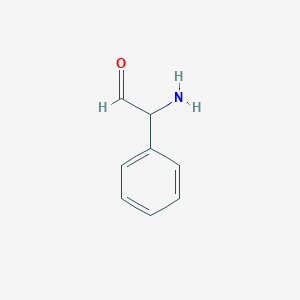
![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)

